molecular formula C16H21N5O B2359645 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea CAS No. 2034393-64-9

1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2359645
CAS No.: 2034393-64-9
M. Wt: 299.378
InChI Key: XHQHJGMLAFRYIB-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a synthetic small molecule incorporating a pyrazolyl-urea scaffold, a structure recognized for its significant potential in medicinal chemistry and pharmacological research . Compounds based on the pyrazolyl-urea framework have demonstrated a wide spectrum of high-value biological activities, making them a privileged scaffold for investigating novel therapeutic agents . These molecules are known to interact with diverse intracellular signaling pathways. Specifically, pyrazolyl-ureas have been reported to modulate the activity of various protein kinases, which are critical regulators in disease states such as cancer . The presence of the urea functional group is a key pharmacophoric element, as it provides excellent hydrogen-bonding capacity; the NH moieties act as strong hydrogen bond donors, while the carbonyl oxygen serves as a potent acceptor, facilitating specific interactions with biological targets . Researchers can utilize this compound as a chemical tool or a reference standard in hit-to-lead optimization campaigns. Its structure, which features a cyclopentyl group and a fused pyridine-pyrazole system, offers a versatile template for exploring structure-activity relationships (SAR) in drug discovery. Potential research applications include the investigation of kinase inhibition, the development of anti-proliferative agents, and the study of immune-oncology pathways, given that related urea derivatives have shown promise in these areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopentyl-3-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-21-15(8-9-19-21)14-7-6-12(10-17-14)11-18-16(22)20-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQHJGMLAFRYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Procedure :

  • Starting Material : 6-Bromo-3-(bromomethyl)pyridine (1.0 equiv).
  • Coupling Partner : 1-Methyl-1H-pyrazol-5-ylboronic acid (1.2 equiv).
  • Catalyst : Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1).
  • Conditions : 80°C, 12 hr under N₂.
  • Intermediate : 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol (Yield: 78%).

Mechanistic Insight : The palladium catalyst facilitates transmetallation and reductive elimination, enabling C–C bond formation between pyridine and pyrazole.

Direct Cyclization of Pyridine-Pyrazole

Alternative Route :

  • Substrate : 3-(Hydroxymethyl)pyridine-5-carbaldehyde.
  • Reagent : Methylhydrazine (2.0 equiv) in EtOH.
  • Conditions : Reflux at 90°C for 6 hr.
  • Product : 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol (Yield: 65%).

Advantages : Avoids palladium catalysts but requires careful control of hydrazine stoichiometry to prevent over-cyclization.

Functionalization of the Pyridine-Pyrazole Intermediate

Bromination for Methylene Activation

Step :

  • Substrate : 6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol.
  • Reagent : PBr₃ (1.5 equiv) in DCM.
  • Conditions : 0°C to RT, 2 hr.
  • Intermediate : 3-(Bromomethyl)-6-(1-methyl-1H-pyrazol-5-yl)pyridine (Yield: 92%).

Critical Note : Excess PBr₃ leads to di-bromination; reaction monitored via TLC (Hexane:EtOAc 7:3).

Introduction of the Cyclopentyl Urea Group

Isocyanate-Mediated Urea Formation

Procedure :

  • Substrate : 3-(Bromomethyl)-6-(1-methyl-1H-pyrazol-5-yl)pyridine (1.0 equiv).
  • Reagent : Cyclopentyl isocyanate (1.2 equiv) in anhydrous THF.
  • Base : Triethylamine (2.0 equiv).
  • Conditions : RT, 8 hr.
  • Product : Target compound (Yield: 85%).

Mechanism : Nucleophilic attack by the amine on the isocyanate carbonyl, followed by bromide displacement (SN2).

Carbodiimide Coupling as an Alternative

Protocol :

  • Amine : Cyclopentylamine (1.0 equiv).
  • Activating Agent : EDC·HCl (1.5 equiv) and HOBt (1.5 equiv) in DMF.
  • Substrate : 3-(Bromomethyl)-6-(1-methyl-1H-pyrazol-5-yl)pyridine.
  • Conditions : 0°C to RT, 12 hr.
  • Product : Target compound (Yield: 72%).

Optimization : Lower yields compared to isocyanate route due to competing side reactions.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Suzuki + Isocyanate Cross-coupling → Urea 85 >98
Cyclization + EDC Hydrazine cyclization → EDC coupling 72 95
Bromination + Isocyanate PBr₃ activation → Isocyanate 82 97

Characterization and Validation

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.51 (s, 1H, pyridine-H), 7.89 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.45 (s, 1H, urea-NH), 4.38 (s, 2H, CH₂), 3.87 (s, 3H, N-CH₃), 3.02–3.10 (m, 1H, cyclopentyl), 1.50–1.85 (m, 8H, cyclopentyl).
  • HRMS : m/z calcd. for C₁₉H₂₃N₆O [M+H]⁺: 363.1934; found: 363.1936.
  • HPLC : Purity >98% (C18 column, 70:30 MeCN:H₂O).

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Coupling : Use of directed ortho-metalation (DoM) techniques or bulky ligands (e.g., SPhos) improves C5 selectivity on pyridine.
  • Urea Hydrolysis Prevention : Anhydrous conditions and inert atmosphere (N₂/Ar) critical during isocyanate reactions.
  • Cyclopentyl Group Steric Effects : Microwave-assisted synthesis (80°C, 30 min) enhances reaction rates for hindered substrates.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea with structurally or functionally related compounds, based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Potential Applications References
This compound Urea Cyclopentyl, pyridinyl-methyl-pyrazolyl Kinase inhibition, receptor modulation N/A (hypothetical)
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) Urea 3,5-Dimethoxyphenyl, 4-methyl-pyrazolyl Anticancer, enzyme inhibition
(4aR)-1-[(2,6-Dichloro-4-hydroxyphenyl)methyl]-...carboxamide (Example 329) Pyrrolo-pyridazine Dichloro-hydroxyphenyl, trifluoromethyl-pyridinyl Antiviral, protease inhibition
(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane Dioxolane Bromopentyloxy, dimethyl-dioxolane Synthetic intermediate

Key Observations

Structural Diversity: The target urea derivative differs from MK13 (another urea-based compound) in its substitution pattern. Compared to Example 329 (a pyrrolo-pyridazine carboxamide), the urea scaffold offers distinct hydrogen-bonding capabilities, which are critical for binding to kinases or receptors. Example 329’s trifluoromethyl groups likely enhance metabolic stability but may reduce solubility .

Functional Group Impact: The pyridinyl-methyl-pyrazolyl moiety in the target compound mirrors structural motifs seen in kinase inhibitors (e.g., JAK/STAT inhibitors). The cyclopentyl group in the target compound contrasts with the bromopentyl-dioxolane system in Example 148, which is designed for covalent binding or prodrug activation .

Synthetic Complexity: The synthesis of the target compound likely requires multi-step coupling reactions, similar to MK13’s preparation via condensation of ethyl 3-oxopropanoate with pyrazol-amine derivatives . Example 329’s synthesis involves more complex steps, including halogenation and trifluoromethylation, reflecting higher synthetic challenges .

Research Findings and Implications

  • MK13 demonstrated moderate anticancer activity in preliminary assays, attributed to its urea-mediated hydrogen bonding with ATP-binding pockets . The target compound’s pyridinyl-methyl-pyrazolyl system could mimic adenine interactions, suggesting enhanced potency.
  • Example 329 showed nanomolar inhibition of viral proteases, highlighting the role of trifluoromethyl groups in enhancing binding entropy. However, the target compound’s lack of electron-withdrawing groups may limit similar efficacy against proteases .

Biological Activity

1-Cyclopentyl-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N5OC_{16}H_{21}N_{5}O with a molecular weight of 299.37 g/mol. The compound features a urea moiety linked to a pyrazole and pyridine structure, which is crucial for its biological activity.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in inflammatory pathways, such as p38 MAPK, which plays a crucial role in cytokine production and inflammation.
  • Antimicrobial Activity : Similar compounds have demonstrated moderate antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Candida albicans at concentrations around 250 μg/mL .

Efficacy Studies

Recent studies have focused on the compound's efficacy against various biological targets:

TargetIC50 ValueEffect
p38 MAPK53 nMInhibition of inflammatory cytokines
TNFα Production18 nMSignificant reduction in LPS-stimulated production
Bacterial Strains250 μg/mLModerate antimicrobial activity

These findings indicate that the compound may serve as a promising scaffold for developing new anti-inflammatory and antimicrobial agents.

Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of pyrazole-containing ureas, including our compound, in human chondro-sarcoma cells. The results showed that the compound significantly inhibited TNFα and IL-1 induced IL-6 production, suggesting potential use in treating inflammatory diseases .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related pyrazole derivatives. The study found that compounds with similar structural features exhibited effective inhibition against Escherichia coli and Bacillus subtilis, reinforcing the potential application of this compound as an antimicrobial agent.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of pyrazole-pyridine linkage and urea bond formation. Key signals: pyrazole C-H (~δ 7.5–8.5 ppm), urea NH (~δ 5.5–6.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and rule out residual catalysts or byproducts .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve bond lengths/angles (e.g., pyrazole N-N: ~1.34 Å) using SHELX programs for refinement .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties and compare with experimental NMR data .

How does this compound interact with biological targets, and what assays are suitable for evaluating its activity?

Q. Advanced Research Focus

  • Target Identification : Screen against kinase or GPCR libraries using SPR (surface plasmon resonance) or fluorescence polarization assays. Pyrazole-pyridine motifs often inhibit kinases (e.g., JAK2) .
  • Mechanistic Studies :
    • Enzyme Inhibition : Determine IC₅₀ via kinetic assays (e.g., ADP-Glo™ for kinases).
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy .
  • Data Interpretation : Address contradictions (e.g., variable IC₅₀ across cell lines) by correlating with expression levels of target proteins via Western blot .

What strategies resolve structural ambiguities in crystallographic or spectroscopic data?

Q. Advanced Research Focus

  • Multi-technique Validation : Combine XRD (for solid-state conformation) with solution-state NOESY NMR to assess flexibility of the cyclopentyl group .
  • Tautomerism Analysis : For pyrazole rings, use variable-temperature NMR to detect proton exchange between N1 and N2 positions .
  • Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) to resolve disorder in the urea moiety .

How can discrepancies in reported biological activities be systematically investigated?

Q. Advanced Research Focus

  • Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293T for GPCRs) and control for batch-to-batch compound variability via HPLC .
  • Off-Target Profiling : Employ proteome-wide affinity pulldown assays or thermal shift profiling to identify non-canonical targets .
  • Metabolite Screening : LC-MS/MS to detect degradation products in biological matrices that may alter activity .

What computational tools predict this compound’s physicochemical properties and ADMET profiles?

Q. Advanced Research Focus

  • LogP and Solubility : Use Schrodinger’s QikProp or SwissADME to estimate logP (~3.2) and aqueous solubility (~10 µM) .
  • Metabolic Stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with StarDrop or ADMET Predictor .
  • Toxicity Prediction : Apply Derek Nexus for structural alerts (e.g., urea-related nephrotoxicity) .

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